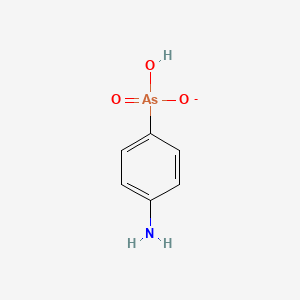

Arsanilate(1-)

Description

Arsanilate(1−) (C₆H₄(NH₂)(AsO₃⁻)) is an organoarsenic compound historically used in experimental models to induce vestibular lesions in rodents. Its utility stems from its ability to selectively damage vestibular hair cells, mimicking vestibular dysfunction observed in humans . Studies demonstrate that transtympanic injection of sodium arsanilate induces dose-dependent, irreversible vestibular deficits, with behavioral symptoms peaking at 3 days post-injection and persisting for months at higher doses (30 mg) . Unlike surgical labyrinthectomy, arsanilate(1−) provides a chemically precise method to study vestibular compensation and neuroinflammation without collateral hippocampal damage .

Properties

IUPAC Name |

(4-aminophenyl)-hydroxyarsinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8AsNO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNKHVGWJDPIRJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[As](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AsNO3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Behavioral Comparison of Arsanilate(1−) and IDPN

Streptomycin

- Application: Streptomycin, an aminoglycoside, induces vestibular damage via systemic or transtympanic administration .

- Kinetics : Streptomycin causes symptoms within 12 hours, faster than arsanilate(1−)’s 3-day peak .

- Specificity : Arsanilate(1−) spares cochlear hair cells, whereas streptomycin and gentamicin cause concurrent hearing loss .

Other Organoarsenicals

- Sodium Arsanilate Derivatives: Metabolism: Arsanilate(1−) is acetylated by mammalian N-acetyltransferases at 24% the rate of p-aminobenzoic acid. Human recombinant enzymes acetylate it 1,440× faster than guinea pig liver enzymes, suggesting species-specific metabolic profiles .

Table 2: Pharmacokinetic and Metabolic Properties

Kainate and Surgical Labyrinthectomy

Table 3: Histological and Functional Outcomes

| Outcome | Arsanilate(1−) | Surgical Labyrinthectomy |

|---|---|---|

| Hippocampal Damage | Absent | Present |

| Inflammatory Markers | TNF-α, NF-κB | TNF-α, IL-1β |

| Behavioral Recovery | Partial (90 days) | Slow (>28 days) |

Research Implications

Arsanilate(1−)’s unique profile—selective vestibular toxicity, metabolic stability, and compatibility with longitudinal behavioral testing—makes it superior to IDPN, streptomycin, and surgical methods for studying vestibular compensation . However, its slow acetylation in non-human models necessitates cautious extrapolation to human therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.